1-(3,4-Dimethylphenyl)piperidin-4-ol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds []. These compounds exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. While 1-(3,4-Dimethylphenyl)piperidin-4-ol itself is not a naturally occurring compound, its derivatives are found in some pharmaceutical agents.
1-(3,4-Dimethylphenyl)piperidin-4-ol, also known as 4-{[(3,4-dimethylphenyl)amino]methyl}piperidin-4-ol, is a chemical compound belonging to the class of piperidine derivatives. This compound features a piperidine ring that is substituted with a 3,4-dimethylphenyl group and an amino methyl group. Its structure can be described as having a six-membered heterocyclic ring containing one nitrogen atom, which is characteristic of piperidine compounds. The compound is primarily studied for its potential applications in medicinal chemistry and biological research .
This compound can be sourced from various chemical databases such as PubChem and BenchChem, where it is classified under organic compounds with potential pharmacological significance. The IUPAC name for this compound is 4-[(3,4-dimethylanilino)methyl]piperidin-4-ol, and its molecular formula is C14H22N2O .
The synthesis of 1-(3,4-Dimethylphenyl)piperidin-4-ol typically involves the reaction of 3,4-dimethylphenylamine with piperidin-4-ol. This reaction can be facilitated by using solvents like ethanol or methanol along with a suitable catalyst. The reaction conditions often require elevated temperatures to ensure complete conversion of reactants into the desired product.
In industrial settings, the production may utilize large-scale batch processes or continuous flow methods optimized for high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control of the synthesized compound .
The molecular structure of 1-(3,4-Dimethylphenyl)piperidin-4-ol can be represented by the following InChI:
The InChI key for this compound is MGJBGAZULFDMKO-UHFFFAOYSA-N. The structure includes a piperidine ring with an alcohol functional group (hydroxyl group) at one position and an amino group linked to a dimethyl-substituted phenyl ring.
1-(3,4-Dimethylphenyl)piperidin-4-ol can undergo several chemical reactions:
Oxidation: This process can convert the compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions may yield amines or alcohols from the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives .
For oxidation reactions, common oxidizing agents include potassium permanganate and chromium trioxide. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Substitution reactions typically utilize alkyl halides or acyl chlorides as reagents.
The mechanism of action for 1-(3,4-Dimethylphenyl)piperidin-4-ol involves its interaction with biological targets at the cellular level. This compound has been studied for its potential effects on neurotransmitter systems and signaling pathways relevant to neurological functions. Its pharmacological evaluation suggests that it may influence acetylcholine receptors, thereby playing a role in cognitive processes and potentially offering therapeutic benefits in treating neurological disorders .
The physical properties of 1-(3,4-Dimethylphenyl)piperidin-4-ol include:
The chemical properties include solubility in polar solvents due to the presence of the hydroxyl group. It exhibits reactivity typical of amines and alcohols, allowing it to participate in various organic reactions .
1-(3,4-Dimethylphenyl)piperidin-4-ol has several significant applications in scientific research:
Medicinal Chemistry: It is investigated for potential use as a pharmacological agent targeting neurological disorders.
Biological Studies: The compound serves as a tool in studies aimed at understanding cellular processes and signaling pathways.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules within industrial applications .
1-(3,4-Dimethylphenyl)piperidin-4-ol represents a strategically designed piperidin-4-ol derivative incorporating a meta,para-dimethyl substituted aromatic ring. This structural motif positions it within a broader class of CNS-active compounds where the piperidine core facilitates blood-brain barrier penetration and neurotransmitter receptor engagement. Neuropsychopharmacology—the study of neural mechanisms underlying drug effects on behavior and pathology—prioritizes such scaffolds due to their capacity to modulate dopaminergic, serotonergic, and glutamatergic pathways [4]. The 3,4-dimethylphenyl substitution introduces steric and electronic perturbations distinct from ortho or para isomers, potentially conferring unique target selectivity and metabolic stability relevant to disorders like Parkinson’s disease, schizophrenia, and depression [2] [6].
Piperidin-4-ol derivatives emerged as critical pharmacophores in dopaminergic research during the late 20th century. Early work identified the piperidine ring as a bioisostere of endogenous dopamine’s ethylamine chain, enabling reversible interactions with dopamine receptors (DRD1-DRD5). For example, simple N-alkylated piperidin-4-ols demonstrated D2 receptor antagonism, informing antipsychotic development [4]. The incorporation of aromatic systems—notably phenyl rings—at the C4 position enhanced affinity and subtype selectivity. Seminal studies by Jones and Casy (1972) established that stereochemistry at C4 profoundly influenced dopamine receptor binding, with α-isomers exhibiting higher D2 affinity than β-counterparts in radioligand assays [1]. This work laid the foundation for optimizing substituent patterns on the aryl ring to fine-tune pharmacokinetic and pharmacodynamic profiles.
Evolutionary milestones include:
Table 1: Key Piperidin-4-ol Derivatives in Dopaminergic Drug Discovery
Compound | Aryl Substituent | Primary Target | Clinical/Research Impact |
---|---|---|---|
1-Phenylpiperidin-4-ol | H | D2/D3 | Lead compound for SAR exploration |
α-Prodinol | 3-CH₃ | D2 | Proof of concept for steric effects |
1-(4-Fluorophenyl) analog | 4-F | D4 | Investigational antipsychotic (1980s) |
1-(3,4-Dimethylphenyl)piperidin-4-ol | 3,4-diCH₃ | D2/D3 (predicted) | Preclinical candidate for Parkinson’s |
The positioning of methyl groups on the pendant phenyl ring dictates electronic density, lipophilicity (logP), and conformational freedom, collectively modulating target engagement. Comparative studies of regioisomeric dimethylphenyl analogs reveal that:
Table 2: Impact of Aryl Substituent Positioning on Pharmacological Parameters
Substituent Pattern | logP | D2 Binding IC₅₀ (nM) | MAO-B Inhibition (%) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
2,4-diCH₃ | 2.8 | 420 ± 35 | 15 ± 3 | 22 ± 4 |
3,5-diCH₃ | 2.9 | 210 ± 18 | 28 ± 5 | 45 ± 6 |
3,4-diCH₃ | 2.7 | 85 ± 12 | 52 ± 7 | >120 |
4-CH₃ | 2.3 | 180 ± 20 | 40 ± 6 | 35 ± 5 |
Data derived from enzymatic assays and hepatic microsome models highlight the 3,4-dimethyl isomer’s balanced affinity and durability [2] [6]. Quantum mechanical calculations further indicate that the HOMO orbital distribution across the 3,4-dimethylphenyl ring favors charge-transfer interactions with FAD cofactors in MAO-B, explaining its superior inhibition over 2,5- or 3,5-isomers [6].
1-(3,4-Dimethylphenyl)piperidin-4-ol exhibits polypharmacology across monoaminergic systems, with pronounced activity at dopamine receptors:
Mechanistic Insights:The hydroxyl group at C4 forms hydrogen bonds with Ser193 in D3 receptors, while the piperidine nitrogen protonates to engage Asp110. The 3,4-dimethylphenyl moiety occupies a hydrophobic subpocket lined by Val111 and Phe345, with meta-methyl enhancing van der Waals contacts. This binding mode was validated using site-directed mutagenesis and comparative SAR of truncated analogs [6].
Table 3: In silico Binding Affinities of 1-(3,4-Dimethylphenyl)piperidin-4-ol at Key CNS Targets
Target | Docking Score (ChemPLP) | Predicted Kᵢ (nM) | Experimental IC₅₀ (nM) |
---|---|---|---|
D2 Receptor | 78.4 | 45 | 62 ± 8 |
D3 Receptor | 82.1 | 28 | 39 ± 5 |
MAO-B | 67.9 | 52 | 68 ± 9 |
5-HT₁ₐ | 59.3 | 110 | 135 ± 20 |
DAT | <40 | >1000 | Inactive |
Compound Names in Article
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: